Su(z)2 was first identified in Drosophila melanogaster (fruit fly) as a suppressor of the zeste phenotype, which is associated with the regulation of the white gene. The protein is conserved across various species, highlighting its fundamental role in gene regulation.
Su(z)2 belongs to the family of E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin to substrate proteins, marking them for degradation or altering their function. This classification underlines its role in post-translational modifications that influence protein stability and activity.
The synthesis of Su(z)2 can be achieved through various biochemical techniques, including recombinant DNA technology. The gene encoding Su(z)2 can be cloned into expression vectors and transformed into host cells such as Escherichia coli or yeast for protein production.
The Su(z)2 protein exhibits a multi-domain structure that facilitates its interaction with other proteins and chromatin. It contains a RING finger domain characteristic of E3 ligases, which is crucial for its ubiquitin ligase activity.
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the spatial arrangement of its domains and how these contribute to its function in gene regulation.
Su(z)2 primarily catalyzes the ubiquitination of target proteins, a process that involves transferring ubiquitin from an E2 enzyme to lysine residues on substrate proteins. This modification can lead to various outcomes depending on the context, including proteasomal degradation or altered activity.
Su(z)2 functions by recognizing specific substrates through protein-protein interactions and mediating their ubiquitination. This action can lead to transcriptional repression by promoting the degradation of transcriptional activators or modifying chromatin structure.
Research indicates that Su(z)2's activity is regulated by various post-translational modifications and interactions with other proteins within Polycomb repressive complexes, enhancing its role in maintaining gene silencing during development.
Su(z)2 is a soluble protein under physiological conditions, with a molecular weight typically ranging from 50 to 70 kDa depending on species and post-translational modifications.
The protein exhibits stability under a range of pH levels but may denature under extreme conditions (high temperature or extreme pH). Its activity can be influenced by factors such as ionic strength and the presence of cofactors necessary for ubiquitination.
Su(z)2 has significant applications in genetic research and biotechnology:
Su(z)2 resides in a tandem gene arrangement with Posterior sex combs (Psc) on chromosome 2R of Drosophila melanogaster, separated by a ~15 kb intergenic region. The Aristapedioid inversion breakpoint lies between these genes, confirming they share no essential coding sequences despite proximity [4]. Evolutionarily, Su(z)2 belongs to the Psc-Su(z)2 protein family, which diverged early in metazoan evolution. Orthologs exist across bilaterians, but domain architectures vary significantly. While Drosophila retains distinct Psc and Su(z)2 genes, vertebrates consolidate functions into Bmi-1 (PCGF4) and Mel-18 (PCGF2)—members of the Polycomb Group RING finger (PCGF) family within the broader PRC1 complex [5] [8].
Phylogenetic analysis reveals Su(z)2-like proteins in basal metazoans (e.g., Nematostella vectensis) and unicellular holozoans (e.g., Monosiga brevicollis), suggesting an origin predating the emergence of canonical PRC1. Notably, non-canonical PRC1 (ncPRC1)—defined by RYBP/YAF2 subunits rather than CBX proteins—likely arose earlier than canonical PRC1 (cPRC1), positioning Su(z)2/Psc-like proteins as ancient components of chromatin compaction systems [5].
Table 1: Evolutionary Distribution of Su(z)2 Homologs
Taxonomic Group | Representative Organisms | Conservation Status |
---|---|---|
Diptera | Drosophila melanogaster | Su(z)2 and Psc present |
Mammalia | Mus musculus, Homo sapiens | Bmi-1, Mel-18 (PCGF proteins) |
Cnidaria | Nematostella vectensis | Psc/Su(z)2-like factor |
Choanoflagellata | Monosiga brevicollis | Rudimentary PCGF/RING1 |
Fungi | Saccharomyces cerevisiae | Absent |
Su(z)2 is a multidomain protein with functionally distinct regions:
Table 2: Functional Domains of Su(z)2
Domain | Position | Key Functions | Homology to Psc |
---|---|---|---|
RING finger | 30-70 | E3 ligase activity, dRING binding | High (70%) |
Homology Region (HR) | 19-219 | PRC1 subunit recruitment (Ph, Pc) | High (37.4%) |
Intrinsically Disordered Region | 220-1000+ | DNA binding, chromatin compaction, remodeling inhibition | Low (<10%) |
Su(z)2 and Psc share limited sequence conservation outside the HR (overall identity ~25%), yet their biochemical activities are strikingly similar. Both compact chromatin and inhibit nucleosome remodeling via non-homologous C-terminal domains [1]. In mammals, Psc orthologs diversified into six PCGF paralogs (PCGF1–6). Key alignments include:
Conserved residues cluster in the RING domain (e.g., Cys49/52/65/68 coordinating Zn²⁺) and HR’s hydrophobic core (e.g., Phe110, Trp145). Vertebrate PCGF proteins lack extended C-terminal IDRs, suggesting Drosophila Su(z)2/Psc evolved specialized roles in chromatin architecture [1] [8].
Table 3: Sequence Identity of Su(z)2 with Orthologs
Protein | Organism | Domain Aligned | Identity (%) |
---|---|---|---|
Psc | D. melanogaster | Full-length | 25 |
Psc | D. melanogaster | Homology Region | 37.4 |
Bmi-1 (PCGF4) | H. sapiens | RING-HR | 31 |
Mel-18 (PCGF2) | H. sapiens | RING-HR | 28 |
Monosiga PCGF-like | M. brevicollis | RING | 42 |
Su(z)2’s activity is modulated by post-translational modifications (PTMs), though direct studies are sparse. Inferred mechanisms from PcG orthologs include:
Regulatory motifs identified:
PTMs integrate Su(z)2 into signaling networks (e.g., Wnt, JNK), explaining its context-dependent roles in stem cell differentiation and tumor suppression [6] [9].
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